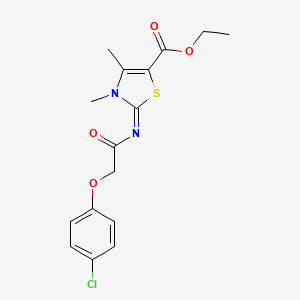

(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of amino benzoic acid where the amine group is N-acylated . It is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, p-bromoacetophenone and thiourea were reacted in the presence of catalyst iodine to afford an intermediate. This intermediate was then reacted with chloroacetyl chloride to generate another intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The reactions involve the use of catalyst iodine and chloroacetyl chloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid” has a density of 1.4±0.1 g/cm3, boiling point of 563.7±40.0 °C at 760 mmHg, and a flash point of 294.7±27.3 °C .Wissenschaftliche Forschungsanwendungen

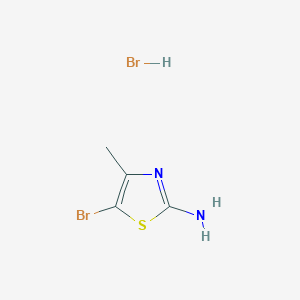

Synthesis and Characterization of Thiazole Derivatives

- Thiazolecarboxylic acid derivatives were synthesized by acylation and methylation processes, leading to the formation of 2-dimethylaminoformimino- and 2-chlorobenzenesulfonylureido derivatives. These compounds were investigated for their potential applications in medicinal chemistry and as intermediates in organic synthesis (Dovlatyan et al., 2004).

Applications in Dye Synthesis

- Novel heterocyclic disperse dyes incorporating thiazole moieties were synthesized for dyeing polyester fibers, demonstrating applications in the textile industry. These dyes offered good levelness and fastness properties, with a range of color shades achieved on polyester fabric (Iyun et al., 2015).

Anticonvulsant Activity Studies

- Hydrazides and thiosemicarbazides derived from ethylenedioxythiophene were synthesized and evaluated for their anticonvulsant activities. These compounds exhibited promising results in models of induced seizures, highlighting their potential in developing new anticonvulsant drugs (Kulandasamy et al., 2010).

Electrochemical Redox Characteristics

- The electrochemical redox characteristics of triazolopyrimidines and their derivatives were studied, providing insights into the electrochemical behavior of thiazole derivatives. This research has implications for the development of electrochemical sensors and devices (Maghraby et al., 2007).

Synthesis of Amino-Substituted Derivatives

- Research on the synthesis and antitumor activity of amino-substituted dibenzisoquinoline-1,3-diones revealed the significance of the substitution pattern on antitumor potency. This study contributes to the ongoing search for new anticancer compounds (Sami et al., 1995).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. Compounds with similar structures, such as 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid, have been found to interact with the genome polyprotein of the hepatitis c virus subtype 1b .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target through a process of binding and causing conformational changes that affect the target’s function .

Biochemical Pathways

Compounds with similar structures have been found to have antimicrobial and antiproliferative effects . This suggests that the compound may interfere with the biochemical pathways involved in microbial growth and cell proliferation.

Pharmacokinetics

Thiazole compounds, which share a similar structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could affect its bioavailability.

Result of Action

Compounds with similar structures have been found to have antimicrobial and antiproliferative effects . This suggests that the compound may have similar effects, potentially inhibiting microbial growth and cell proliferation.

Eigenschaften

IUPAC Name |

ethyl 2-[2-(4-chlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(2)19(3)16(24-14)18-13(20)9-23-12-7-5-11(17)6-8-12/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJDLGBNVOZFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)COC2=CC=C(C=C2)Cl)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one](/img/structure/B2994520.png)

![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)

![1-[4-[(1-Methylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2994528.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)